O-2050

Description

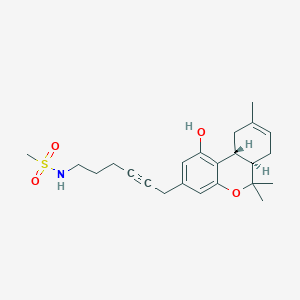

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTGGIYZQHHLGJ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030510 | |

| Record name | O-2050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667419-91-2 | |

| Record name | O-2050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of O 2050

Established Synthetic Routes to O-2050

Established synthetic routes to this compound would typically involve the construction of the dibenzo[b,d]pyran core and the introduction of the specific side chain and functional groups. While detailed, step-by-step laboratory procedures specifically for this compound synthesis are not extensively detailed in the general search results, the synthesis of related cannabinoid derivatives provides insights into the general methodologies employed.

The core structure of this compound is related to cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC). wikipedia.orgnih.govrsc.orgnih.govresearchgate.net Synthetic routes to such compounds often involve the reaction of a resorcinol (B1680541) derivative with a terpene-like precursor to form the cyclic structure. For instance, the synthesis of CBD derivatives can start from olivetol (B132274) or similar resorcinol-based compounds. mdpi.com

Given this compound's structure, a plausible synthetic strategy would involve coupling a substituted resorcinol or a pre-formed dibenzo[b,d]pyran intermediate with a precursor containing the hexynyl chain and the methanesulfonylamino group. The formation of the dibenzo[b,d]pyran ring system can be achieved through various cyclization reactions. researchgate.net The introduction of the methanesulfonylamino group and the hexynyl chain would likely involve standard organic transformations such as alkylation, sulfonylation, and alkyne coupling reactions.

While specific reaction schemes for this compound were not found, the synthesis of other complex organic molecules and derivatives provides examples of relevant reactions. For instance, the synthesis of benzoxazole (B165842) derivatives often involves the condensation of 2-aminophenol (B121084) with various carbonyl compounds or other substrates. rsc.org The synthesis of nucleoside analogues also involves coupling precursor molecules through various chemical reactions. mdpi.comrsc.org

This compound has a defined stereochemistry, indicated by the (6aR,10aR) configuration in its IUPAC name. wikipedia.org This means that controlling the stereochemistry at positions 6a and 10a of the dibenzo[b,d]pyran core is crucial during synthesis. Stereochemical control in organic synthesis can be achieved through various methods, including using chiral starting materials (chiral pool synthesis), employing chiral reagents or catalysts in asymmetric synthesis, or separating enantiomers through resolution techniques. ethz.ch

For cannabinoid synthesis, the stereochemistry of the terpene precursor or the cyclization reaction conditions can influence the final stereochemistry of the product. Achieving the specific (6aR,10aR) configuration of this compound would necessitate stereoselective or stereospecific transformations at the appropriate steps of the synthesis. The synthesis of enantiomerically pure compounds is a significant aspect of medicinal chemistry, as different enantiomers can have different biological activities. rsc.orgethz.ch

Novel Approaches in this compound Analog Synthesis

Developing novel synthetic approaches for this compound analogs involves designing molecules with modified structures to potentially alter their pharmacological properties and devising new chemical strategies to synthesize these target molecules.

The design of this compound derivatives would likely focus on modifying the key structural features: the dibenzo[b,d]pyran core, the sulfonamide group, and the hexynyl side chain. Design principles for generating such analogs could include:

Modifications to the aromatic rings: Introducing different substituents (e.g., halogens, alkyl groups, or heteroatoms) on the aromatic rings of the dibenzo[b,d]pyran core to alter electronic and steric properties.

Variations in the linker and side chain: Modifying the length, degree of unsaturation (e.g., replacing the alkyne with an alkene or alkane), or introducing branching in the hexynyl linker. Altering the sulfonamide group or replacing it with other functional groups.

Stereochemical variations: Synthesizing diastereomers or enantiomers of this compound to explore the impact of stereochemistry on activity.

These design principles are common in the development of new chemical entities and are guided by structure-activity relationships (SAR) if biological data is available. researchgate.netmdpi.comnih.gov

Advanced synthetic strategies for preparing this compound analogs could involve modern catalytic methods, flow chemistry, or automated synthesis platforms. rsc.orgacs.org Examples of advanced techniques relevant to complex molecule synthesis include:

Metal-catalyzed coupling reactions: Palladium-catalyzed coupling methods, for instance, are widely used for forming carbon-carbon and carbon-heteroatom bonds and could be applied to introduce the side chain or modify the aromatic core. cardiff.ac.ukrsc.org

C-H functionalization: Directly functionalizing C-H bonds offers a more atom-economical approach to synthesis. rsc.org

Asymmetric catalysis: Utilizing chiral catalysts to control stereochemistry and synthesize specific enantiomers. ethz.chcardiff.ac.uk

Flow chemistry: Performing reactions in continuous flow reactors can offer advantages in terms of reaction control, safety, and scalability. acs.org

High-throughput experimentation and automation: Using automated platforms to rapidly screen reaction conditions and synthesize libraries of analogs. acs.orgnih.gov

These advanced strategies aim to improve efficiency, selectivity, and sustainability in the synthesis of complex organic molecules. acs.orgnih.gov

Optimization of this compound Yield and Purity

Optimizing the yield and purity of this compound synthesis is critical for its practical production and use in research. This involves fine-tuning reaction parameters and employing effective purification techniques. arborpharmchem.com

Key aspects of optimization include:

Reaction Condition Optimization: Systematically varying parameters such as temperature, pressure, reaction time, solvent, and reagent concentrations to maximize the desired product formation and minimize side reactions. arborpharmchem.comprismbiolab.com The choice of catalyst and base, if applicable, is also crucial. rsc.org

Catalyst Selection and Loading: Identifying the most effective catalyst for specific transformations and optimizing its concentration to balance reactivity and cost.

Solvent Effects: Selecting the optimal solvent or solvent mixture can significantly impact reaction rate, selectivity, and solubility of reactants and products.

Quenching and Work-up Procedures: Developing efficient and selective methods to stop the reaction and isolate the crude product, minimizing degradation or formation of impurities during these steps.

Purification Techniques: Utilizing appropriate purification methods such as chromatography (e.g., column chromatography, HPLC), crystallization, or distillation to obtain this compound with high purity. arborpharmchem.comfrontiersin.org HPLC is commonly used for purifying synthesized compounds and analyzing their purity. mdpi.comfrontiersin.orgtandfonline.com

Quality Control: Implementing analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to monitor the reaction progress, characterize the product, and assess its purity. mdpi.comfrontiersin.orgtandfonline.com

Optimization often involves a systematic approach, potentially utilizing design of experiments (DoE) or even machine learning algorithms to explore the complex interplay of reaction variables. nih.govprismbiolab.com The goal is to achieve a balance between maximizing yield, ensuring high purity, and developing a cost-effective and scalable process.

Molecular Pharmacology of O 2050 at Cannabinoid Receptors

O-2050 as a Cannabinoid Receptor 1 (CB1) Neutral Antagonist

This compound has been explored as a potential neutral antagonist of the CB1 receptor sudmed.runih.govnews-medical.netplos.orgmedchemexpress.comwikipedia.orgnih.govmedchemexpress.com. Unlike inverse agonists such as rimonabant (B1662492), which can suppress basal receptor activity, a neutral antagonist is expected to block the effects of agonists without affecting the receptor's constitutive activity nih.govmdpi.com. Initial studies suggested this compound held promise as a neutral CB1 antagonist sudmed.runih.gov.

Agonist-Independent CB1 Receptor Modulation by this compound

Studies have investigated whether this compound modulates CB1 receptor activity in the absence of an agonist. In some in vitro assays, this compound did not exhibit activity on its own sudmed.runih.gov. For instance, it did not amplify electrically evoked contractions in the mouse vas deferens, unlike the inverse agonist SR141716A nih.gov. Similarly, this compound did not block constitutive loading of [35S]GTPγS in cells expressing CB1 receptors, whereas SR141716A did researchgate.net. However, the classification of this compound as a neutral antagonist has been found to be assay-dependent nih.gov. Some findings suggest this compound may not be a viable candidate for classification as a neutral CB1 receptor antagonist based on certain in vivo and in vitro results sudmed.runih.govnih.gov. For example, it inhibited forskolin-stimulated cyclic AMP signaling with approximately half the maximum efficacy of the full agonist CP55,940, and fully substituted for Δ9-tetrahydrocannabinol in a mouse drug discrimination procedure, which is a cannabinoid agonist effect sudmed.runih.gov.

Assessment of Neutral Antagonism in Ligand Binding Assays

Ligand binding assays have been used to assess the interaction of this compound with the CB1 receptor. This compound has shown good affinity for the CB1 receptor sudmed.runih.gov. Studies using [35S]GTPγS binding assays have demonstrated that this compound can antagonize the effects of cannabinoid agonists like CP55,940 and WIN55,212-2 in vitro without exhibiting intrinsic activity in this assay sudmed.runih.govnih.gov. In competition binding assays, this compound was able to compete for the binding of both the inverse agonist [3H]SR141716A and the agonist [3H]CP55,940 researchgate.net. However, studies investigating the inverse agonist effects of rimonabant using [35S]GTPγS binding assays in human cortical membranes found that this compound did not alter the inhibition produced by rimonabant on basal [35S]GTPγS binding, suggesting that rimonabant's inverse agonist effect in this context is not mediated by the CB1 receptor orthosteric binding site recognized by this compound nih.gov.

Receptor Selectivity and Promiscuity of this compound

Beyond the CB1 receptor, the selectivity and potential promiscuity of this compound for other receptors, particularly CB2 and other GPCRs, have been examined.

This compound Interactions with Cannabinoid Receptor 2 (CB2)

This compound has been shown to have affinity for the cannabinoid CB2 receptor in addition to CB1 sudmed.runih.gov. Some sources indicate this compound inhibits the CB2 receptor with a Kᵢ of 0.2 nM medchemexpress.commedchemexpress.com. This suggests that this compound is not highly selective for CB1 over CB2 receptors plos.org. Studies using [35S]GTPγS binding in spinal cord membranes have utilized this compound as a tool to define CB1-selective stimulation blocked by a CB1 antagonist, in contrast to CB2-selective activation blocked by a CB2 antagonist like SR-144528 nih.gov.

Here is a table summarizing the reported binding affinities of this compound for CB1 and CB2 receptors:

| Receptor | Kᵢ (nM) | Source |

| CB1 | 2.5 | medchemexpress.commedchemexpress.com |

| CB2 | 0.2 | medchemexpress.commedchemexpress.com |

Cross-Reactivity with Other G Protein-Coupled Receptors (GPCRs)

GPCRs are a large superfamily of receptors involved in various physiological processes, and understanding potential cross-reactivity of ligands is crucial nih.govrndsystems.com. While the primary focus for this compound has been cannabinoid receptors, some research has explored its interactions with other GPCRs.

Beta2-Adrenoceptor Interactions

Studies have investigated the potential for interaction between CB1 receptors and beta2-adrenoceptors, as these GPCRs can be co-expressed in various tissues researchgate.netnih.gov. Research using human embryonic kidney (HEK) 293H cells and primary human trabecular meshwork (HTM) cells co-expressing CB1 receptors and beta2-adrenoceptors examined the effects of different ligands, including this compound researchgate.netnih.gov. While the CB1 receptor inverse agonist AM251 was found to attenuate beta2-adrenoceptor-mediated pERK signaling in these cells, the putative neutral CB1 antagonist this compound did not alter the beta2-adrenoceptor-pERK response researchgate.netnih.gov. This suggests that, in this specific context of co-expressed CB1 and beta2-adrenoceptors, this compound does not exhibit the same modulatory effect on beta2-adrenoceptor signaling as an inverse agonist like AM251.

Other Receptor System Modulations

While the primary focus of research on this compound has been its interaction with cannabinoid receptors, the extent of its modulation of other receptor systems is less extensively documented in the provided search results. One study mentions that the degree to which interaction of this compound with cannabinoid CB2 receptors may have modulated responses in different procedures is unknown, although a direct role of CB2 receptors alone in mediating certain effects has been ruled out in previous work. nih.gov Further research would be needed to comprehensively characterize this compound's activity at receptor systems beyond CB1 and CB2.

Intracellular Signaling Pathways Modulated by this compound

This compound has been shown to modulate various intracellular signaling pathways, primarily through its interaction with G protein-coupled receptors (GPCRs), particularly cannabinoid receptors. medchemexpress.comtocris.comapexbt.com GPCRs, including cannabinoid receptors, primarily signal through the activation of heterotrimeric G proteins, which subsequently influence various downstream effectors. bioscientifica.comelifesciences.org

G Protein Coupling and Activation Profiles

Cannabinoid receptors are known to couple predominantly with G proteins of the Gi/o family, although coupling to other G protein families, such as Gs, Gq, and G12/13, has also been reported depending on the cell type and ligand. bioscientifica.comelifesciences.orgresearchgate.net Studies investigating the effects of this compound on G protein activation have provided insights into its signaling profile. frontiersin.orgresearchgate.net

The Gi/o pathway is a primary signaling route for many GPCRs, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. bioscientifica.comwikipedia.orgnih.gov this compound has been shown to influence the Gαi/o pathway. In studies using mouse brain membranes, this compound at a concentration of 10 μM was found to affect the activation of Gαi1, Gαi3, and Gαo subunits, as measured by [³⁵S]GTPγS binding assays coupled to immunoprecipitation. frontiersin.orgresearchgate.net While some studies initially suggested this compound had no effect on [³⁵S]GTPγS binding on its own, behaving purely as an antagonist, other data indicates it can produce a weak stimulation of [³⁵S]GTPγS binding, suggesting some level of intrinsic activity on G protein coupling. nih.govfrontiersin.org This weak stimulation was approximately half the magnitude of that produced by the full agonist Δ⁹-THC. nih.gov this compound also demonstrated concentration-dependent inhibition of [³⁵S]GTPγS binding stimulated by the full agonist CP55,940. nih.gov

Beyond the Gi/o family, the coupling of cannabinoid receptors to Gαs, Gαq, and Gα12/13 proteins has been investigated, and this compound's influence on these pathways has been explored. frontiersin.orgtocris.comapexbt.comresearchgate.net Gαs proteins typically stimulate adenylyl cyclase, increasing cAMP levels, while Gαq proteins activate phospholipase C, leading to the generation of inositol (B14025) triphosphate and diacylglycerol and the mobilization of intracellular calcium. elifesciences.orguni-frankfurt.debionavis.com Gα12/13 proteins are involved in regulating Rho GTPases and downstream effectors. researchgate.netresearchgate.netresearchgate.net

Studies have examined the effects of this compound on the activation of Gαs, Gαq/11, and Gα12/13 subunits using [³⁵S]GTPγS binding assays. frontiersin.orgresearchgate.net While some cannabinoid agonists have been shown to stimulate these pathways in a ligand-dependent manner, investigations into this compound's direct effects on Gαs and Gα12/13 activation have not consistently shown significant changes in basal binding in mouse brain membranes. frontiersin.orgresearchgate.net However, this compound has been used to block the activation of these G protein subunits induced by cannabinoid agonists, suggesting it can antagonize agonist-mediated signaling through these pathways. frontiersin.org

Downstream Effector Signaling (e.g., ERK, CREB, cAMP)

The modulation of G protein activity by this compound leads to downstream effects on various intracellular signaling molecules, including those involved in the ERK, CREB, and cAMP pathways. medchemexpress.comapexbt.com

As a modulator of Gi/o proteins, this compound can influence adenylyl cyclase activity and subsequently intracellular cAMP levels. bioscientifica.comwikipedia.org Studies have shown that this compound can inhibit forskolin-stimulated cyclic AMP signaling, acting as a partial agonist in this regard with an EC50 of 40.4 nM. nih.govtocris.comnih.gov The magnitude of this inhibition was approximately half of that observed with the full agonist CP55,940. nih.govnih.gov

The Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade influenced by GPCR activation, including cannabinoid receptors. bioscientifica.commdpi.com this compound has been used in studies to investigate the involvement of CB1 receptors in ERK phosphorylation induced by other cannabinoid ligands. nih.govresearchgate.net For instance, this compound was found to block the increase in ERK phosphorylation induced by certain agonists like AEA and 2-AG, indicating that these effects are mediated via CB1 receptors. nih.gov However, in some contexts, this compound itself did not enhance the capacity of an opioid agonist to promote ERK1/2 phosphorylation in cells coexpressing cannabinoid and opioid receptors. researchgate.net

The cAMP response element-binding protein (CREB) is a transcription factor that can be activated by various signaling pathways, including those involving cAMP and ERK. frontiersin.orgfrontiersin.orgnih.gov While the canonical cAMP/PKA pathway is a well-known activator of CREB, other kinases like ERK can also lead to CREB phosphorylation. frontiersin.orgfrontiersin.org Research has explored the effects of different cannabinoid ligands on CREB phosphorylation, and this compound has been used to dissect the receptor involvement. nih.gov For example, this compound did not inhibit CBD-mediated CREB phosphorylation, suggesting this effect was independent of CB1 receptors. nih.gov

Receptor Trafficking and Internalization Studies

Receptor trafficking and internalization are crucial processes that regulate the number of receptors on the cell surface and can impact the duration and intensity of signaling. medchemexpress.com While the provided search results mention receptor regulation as a topic within the intracellular signaling of cannabinoid receptors, specific detailed studies on this compound's effects on receptor trafficking and internalization were not prominently featured. researchgate.net Further research specifically investigating this compound's influence on the dynamic processes of cannabinoid receptor movement and internalization is needed to fully understand its pharmacological profile in this regard.

Data Tables

| Compound Name | CB1 Ki (nM) | CB2 Ki (nM) |

| This compound | 2.5 medchemexpress.com | 0.2 medchemexpress.com |

| Assay | This compound Effect | EC50/KB | Relative Efficacy (vs Full Agonist) |

| [³⁵S]GTPγS Binding (Agonism) | Weak Stimulation | 0.09 ± 0.01 nM | Approximately half of Δ⁹-THC nih.gov |

| [³⁵S]GTPγS Binding (Antagonism vs CP55,940) | Inhibition | KB = 22 ± 8 nM | Blocks all but 11 ± 6% of stimulation nih.gov |

| Forskolin-stimulated cAMP | Partial Agonism (Inhibition) | EC50 = 40.4 nM tocris.com | Approximately half of CP55,940 nih.govnih.gov |

Allosteric Modulation and Biased Signaling Mechanisms of this compound

This compound is a classical cannabinoid derivative primarily characterized for its interaction with the cannabinoid CB1 receptor. It has been described in various studies, with its classification sometimes varying between a silent antagonist and a neutral antagonist, and in some contexts, exhibiting partial agonist activity depending on the experimental conditions and assays used. nih.govnih.govwikipedia.orgwikipedia.orgguidetopharmacology.org This contrasts with inverse agonists like rimonabant, which can display constitutive activity blockade and potential off-target effects at higher concentrations. nih.govwikipedia.org

While the focus of research on allosteric modulation and biased signaling at cannabinoid receptors has extensively explored other ligands such as Δ9-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and synthetic agonists like WIN55,212-2 and CP55,940, detailed research specifically elucidating the intrinsic allosteric modulation or biased signaling profile of this compound itself is not extensively documented in the available literature. wikipedia.orgguidetopharmacology.orgnih.govwikidata.orgflybase.orgwikidata.orgwikipedia.orguni.lutocris.com

However, this compound has been frequently utilized as a pharmacological tool in studies investigating the biased signaling and allosteric properties of other cannabinoid ligands. Its role as a putative neutral or silent antagonist makes it valuable for blocking orthosteric agonist activity to confirm that observed downstream signaling or functional effects are indeed mediated through the CB1 receptor. wikipedia.orgguidetopharmacology.orgtocris.comwikipedia.orgmybiosource.com By antagonizing the effects of agonists with known or suspected biased profiles (e.g., differential activation of G protein pathways like Gαi/o, Gαq, Gαs, or Gα12/13, or β-arrestin recruitment), researchers can isolate and study the specific pathways activated by these other ligands. wikipedia.orgguidetopharmacology.orgflybase.orgwikipedia.orgtocris.com

For instance, in studies examining the activation of various G protein subunits by different cannabinoid agonists (such as THC, WIN55,212-2, and ACEA), co-incubation with this compound has been shown to block the agonist-induced G protein activation, thereby confirming the CB1 receptor mediation of these effects. wikipedia.orgguidetopharmacology.org Similarly, this compound has been used to antagonize agonist activity in assays measuring downstream signaling events like cyclic AMP inhibition or ERK1/2 phosphorylation, providing evidence for CB1 involvement in these pathways. wikipedia.orgwikipedia.org

Although this compound's primary mode of action appears to be competitive antagonism at the orthosteric site, its use in these contexts indirectly contributes to the understanding of cannabinoid receptor pharmacology, including the complexities of biased signaling exhibited by other ligands. While some studies have explored the allosteric modulation of CB1 receptor activity by compounds like CBD, demonstrating that CBD can act as a negative allosteric modulator of orthosteric ligand binding and efficacy, including the antagonism by this compound, this describes the effect of CBD on this compound's activity rather than this compound's own allosteric properties. nih.govuni.lu

Structure Activity Relationship Sar Studies of O 2050 and Analogs

Identification of Key Pharmacophoric Elements in O-2050

While a specific, detailed pharmacophore model for this compound derived from dedicated studies was not extensively detailed in the available information, the SAR studies discussed for this compound and related cannabinoids highlight the importance of several structural elements for CB₁ receptor interaction. The core classical cannabinoid scaffold, the sulfonamide functionality, and the C3 side chain, including the acetylene (B1199291) moiety, are understood to be crucial for the compound's binding and activity profile. nih.govresearchgate.netresearchgate.net The arrangement and electronic properties of features within these moieties constitute the key pharmacophoric elements that interact with the CB₁ receptor binding site.

Impact of Side Chain Modifications on CB1 Receptor Binding and Efficacy

Modifications to the side chain, particularly at the C3 position of the cannabinoid scaffold, are well-known to significantly influence the binding affinity and efficacy of cannabinoids at CB receptors. researchgate.net For this compound, the C3 substituent is a (1-methanesulfonylamino-4-hexyn-6-yl) chain. wikipedia.org

Role of the C3 Substituent

The nature and length of the C3 substituent are critical determinants of cannabinoid activity. Previous SAR studies on Δ⁸-tetrahydrocannabinol (Δ⁸-THC) analogs have shown that optimal affinity and potency are often achieved when the terminal portion of the C3 side chain can adopt a conformation that allows it to loop back and interact with the phenolic ring. researchgate.net In this compound, the portion of the C3 substituent terminal to the sulfonamide group is noted as being shorter compared to some other analogs, which consequently may result in less flexibility in this region. researchgate.net This reduced flexibility, influenced by the specific structure of the C3 chain including the sulfonamide and acetylene groups, is likely a key factor in its interaction profile with the CB₁ receptor.

Influence of Acetylene Moiety on Conformation and Activity

The presence of the acetylene moiety within the C3 side chain of this compound is a notable structural feature that impacts its conformational flexibility. researchgate.net This triple bond restricts the free rotation of the carbon chain compared to a saturated alkyl chain. Research suggests that the acetylene moiety in this compound may constrain the side chain into a different angle or conformation than observed in alkyl-substituted tetrahydrocannabinols. researchgate.net This conformational constraint is hypothesized to influence how the sulfonamide moiety interacts with the CB₁ receptor, potentially leading to high recognition (binding affinity) but very poor activation (efficacy), contributing to its reported antagonist or "silent antagonist" properties in certain assays. researchgate.net The addition of a triple bond, as seen in this compound, has been shown to abolish agonism in Δ⁸-THC analogs. researchgate.net

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Receptor | Kᵢ (nM) | Source |

| CB₁ | 2.5 | medchemexpress.com |

| CB₂ | 0.2 | medchemexpress.com |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to understand the three-dimensional structure and dynamic behavior of molecules and their interactions with biological targets. For this compound, MD simulations have been employed to gain insights into its interaction with the CB₁ receptor. frontiersin.org

Studies involving MD simulations of this compound bound to the CB₁ receptor have explored the dynamic interplay between the ligand and key receptor residues. frontiersin.org These simulations have captured the fluctuations of specific residues within the receptor binding site, such as F200³.³⁶ and W356⁶.⁴⁸, which are part of a "twin toggle switch" mechanism implicated in CB₁ receptor activation. frontiersin.org In simulations with this compound, a configuration referred to as "sliding" of these residues occurred frequently, while the "reversed-inactive" configuration was observed less often. frontiersin.org These findings from MD simulations provide atomistic-level details on how this compound's presence influences the conformational dynamics of the CB₁ receptor, offering potential explanations for its observed pharmacological profile.

Computational Chemistry Approaches to this compound SAR

Computational chemistry plays a vital role in modern SAR studies, providing valuable tools to complement experimental approaches. nih.govacs.orgoscars-project.eu For this compound, molecular dynamics simulations, as discussed in Section 4.3, represent a direct application of computational chemistry to understand its interaction with the CB₁ receptor at a dynamic level. frontiersin.org

Beyond MD simulations, other computational methods are generally applicable to the SAR of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) methods can be used to build predictive models correlating structural descriptors of a series of analogs with their biological activity. nih.govacs.org Docking studies can predict the likely binding poses of this compound and its analogs within the CB₁ receptor binding site, providing insights into key interactions. acs.orgnih.gov While specific detailed QSAR or extensive docking studies focused solely on a broad series of this compound analogs were not prominently featured in the search results, these computational approaches are standard in the field and would be valuable for a comprehensive understanding of this compound's SAR. They can help identify crucial interaction points, evaluate the impact of structural modifications on binding energy, and guide the design of novel analogs with desired pharmacological properties.

Preclinical Research Models and Methodologies Utilizing O 2050

In Vitro Cellular Models for O-2050 Research

In vitro cellular models provide a controlled environment to study the direct effects of this compound on cells expressing cannabinoid receptors. These models range from genetically modified cell lines to those endogenously expressing the receptors and primary cell cultures.

Heterologous Expression Systems (e.g., HEK 293H Cells)

Heterologous expression systems, such as Human Embryonic Kidney (HEK) 293H cells, are frequently used to study the interaction of this compound with specific cannabinoid receptors. These cells, which are easily cultured and manipulated, can be genetically engineered to express recombinant cannabinoid receptors, allowing for focused investigation of receptor-ligand interactions without the complexity of other endogenous receptors. HEK 293 cells, derived from transformed human embryonic kidney cells, are a commonly used cell line in drug discovery for efficacy testing and as a transfection host. culturecollections.org.uk

Studies utilizing HEK 293H cells have demonstrated physical and functional interactions between CB1 receptors and beta-2 adrenoceptors when co-expressed. nih.gov In this system, the CB1 receptor inverse agonist AM251 was shown to attenuate beta-2 adrenoceptor-pERK signaling, whereas this compound did not alter this response. nih.gov This suggests that in this heterologous system, this compound behaves distinctly from inverse agonists like AM251 in modulating the interaction between these two receptor types. This compound has also been used in HEK 293A cells expressing CB1 receptors and arrestin2 to investigate its effect on agonist-mediated arrestin2 recruitment, behaving as a competitive antagonist in this context. nih.gov

Primary Cell Culture Systems

Primary cell cultures, derived directly from tissues, offer a model system that most closely reflects the in vivo situation, as the cells retain many characteristics of their tissue of origin. mdpi.comeppendorf.com While more challenging to maintain than continuous cell lines due to their finite lifespan, they provide a valuable tool for studying the effects of compounds like this compound in a more complex and physiologically relevant cellular environment. eppendorf.combioscientifica.com

Primary human trabecular meshwork cells, as mentioned earlier, are an example of primary cells used in this compound research. nih.govnih.govarvojournals.orgnih.gov These cells, isolated from donor corneal rings, are cultured and characterized for their suitability in studying conditions like glaucoma and the effects of various compounds. nih.govarvojournals.orgnih.gov The use of primary cell cultures allows for the investigation of this compound's interactions with cannabinoid receptors within their native cellular context, including potential interactions with other endogenous signaling pathways and cell-specific responses. nih.govarvojournals.orgnih.govfrontiersin.orgarvojournals.org

Ex Vivo Tissue Preparations in this compound Studies

Ex vivo tissue preparations involve the use of tissues or organs removed from an organism, allowing for the study of drug effects on tissue function in a controlled setting outside the complex systemic environment of a living animal.

Isolated Tissue Bath Studies

Isolated tissue bath studies are a classical pharmacological technique used to measure the functional responses of isolated tissues to drugs. wpiinc.comsomatco.comoup.combasicmedicalkey.com Tissues, such as smooth muscle or cardiac muscle, are suspended in an organ bath containing physiological salt solution and their contractile or relaxation responses are measured using transducers. wpiinc.comsomatco.combasicmedicalkey.com This method allows for the assessment of a compound's agonistic or antagonistic activity on receptors present in the tissue.

While the provided search results mention isolated tissue baths as a general methodology and discuss the use of cannabinoid receptor agonists and antagonists in studies involving tissues like vas deferens, specific detailed findings on the use of this compound in isolated tissue bath studies were not extensively provided. somatco.comoup.combasicmedicalkey.comresearchgate.netmdpi.com However, given this compound's characterization as a CB1 antagonist, isolated tissue bath studies utilizing tissues known to express functional CB1 receptors, such as vas deferens or other smooth muscle preparations, would be a relevant methodology to assess its antagonistic properties. mdpi.com

Membrane Preparations (e.g., Mouse Brain Cortical Membranes)

Membrane preparations involve isolating cellular membranes from tissues, which are enriched in receptors. These preparations are widely used in binding assays and functional studies to investigate the direct interaction of ligands with receptors, free from the influence of intracellular signaling cascades or other cellular components. cecri.res.inmdpi.comnitech.ac.jpresearchgate.netresearchgate.net

Mouse brain cortical membranes have been specifically utilized in studies investigating the effects of this compound on G protein activation. researchgate.netresearchgate.netnih.govcsic.es Using [³⁵S]GTPγS scintillation proximity assays coupled with immunoprecipitation, researchers have examined the impact of this compound on basal and agonist-stimulated G protein binding in these membranes. researchgate.netresearchgate.netnih.govcsic.es

Studies using mouse brain cortical membranes have shown that this compound, at a concentration of 10 µM, did not significantly stimulate or inhibit basal [³⁵S]GTPγS binding to various Gα subunits (Gαi1, Gαi3, Gαo, Gαz, Gαq/11, and Gα12/13), with the exception of a slight stimulation of Gαz. researchgate.netnih.govcsic.es Crucially, this compound was effective in blocking the activation of G protein subunits induced by cannabinoid agonists like WIN55212-2 in these membrane preparations. nih.govcsic.es This provides evidence for this compound acting as an antagonist at CB1 receptors coupled to these G proteins in mouse brain cortical membranes.

Data from these studies can be summarized as follows:

| Gα Subunit | Effect of this compound (10 µM) on Basal [³⁵S]GTPγS Binding (% of Basal) | Effect of this compound (10 µM) on WIN55212-2 (10 µM)-Stimulated [³⁵S]GTPγS Binding |

| Gαi1 | 100 ± 0% nih.gov | Blocked nih.govcsic.es |

| Gαi3 | 100 ± 0% nih.gov | Blocked nih.govcsic.es |

| Gαo | 100 ± 0% nih.gov | Blocked nih.govcsic.es |

| Gαz | 119 ± 1%* nih.govcsic.es | Blocked nih.govcsic.es |

| Gαq/11 | 100 ± 0% nih.gov | Blocked nih.govcsic.es |

| Gα12/13 | 100 ± 0% nih.gov | Not specified if stimulated, but blocked agonist effect if any. nih.govcsic.es |

*Statistically different from 100% (p < 0.05). researchgate.netnih.govcsic.es

These findings from membrane preparations support the characterization of this compound as a CB1 receptor antagonist, demonstrating its ability to block agonist-induced G protein activation. nih.govcsic.es

In Vivo Non-Human Animal Models in this compound Research

In vivo non-human animal models, particularly rodents, play a significant role in preclinical research involving this compound. These models offer the ability to study the compound's effects within a complex biological system, providing insights into its interactions with cannabinoid receptors and subsequent physiological outcomes. mdpi.comtno.nl While animal models have been instrumental in biomedical research, it is important to acknowledge their limitations in fully replicating human physiology and disease. www.gov.plnavs.org

Mice and rats are the most frequently used rodent models in biomedical research, including studies involving cannabinoid compounds like this compound. mdpi.comnih.gov Their genetic tractability, relatively short life cycles, and the availability of various well-characterized strains make them valuable tools for investigating the endocannabinoid system. nih.govfortunejournals.com

Research utilizing this compound often involves the use of specific rodent strains, including wild-type animals and those with genetic modifications, such as knockout models for cannabinoid receptors (CB1 and CB2). Comparing the effects of this compound in wild-type animals versus those lacking functional CB1 or CB2 receptors is crucial for determining the receptor specificity of the compound's actions. For instance, studies in CB1 receptor knockout mice have been used to understand the role of this receptor in various processes. nottingham.ac.uk

This compound has been employed in rodent models to investigate the role of CB1 receptors in the central nervous system (CNS). The CB1 receptor is highly expressed in the brain and plays a key role in modulating neurotransmitter release and synaptic plasticity. researchgate.net Studies in mice have explored the effects of this compound on behaviors related to CNS function. For example, research has investigated the impact of this compound on feeding, drinking, and locomotion in rodents. wikipedia.org The use of this compound as a CB1 antagonist in rodent models helps to elucidate the involvement of the endocannabinoid system in neurological processes and potential therapeutic targets for CNS disorders. fishersci.comscispace.comnih.govnih.gov

Beyond the CNS, this compound has also been utilized in rodent models to study the involvement of cannabinoid receptors in peripheral systems. While CB1 receptors are primarily known for their CNS expression, they are also present in various peripheral tissues. CB2 receptors are predominantly found in peripheral tissues and immune cells. researchgate.net Research in rats has explored the effects of this compound in peripheral contexts. scispace.com Studies in mice have also investigated the role of CB1 receptors in peripheral processes, such as the regulation of food intake and preference for high-fat diets, using this compound as a tool to block CB1 activity. nih.govresearchgate.net

Advanced Non-Animal Models (NAMs) for this compound Research (e.g., Organ-on-a-chip, in silico models, organoids)

In addition to traditional in vivo and in vitro methods, advanced non-animal models (NAMs) are increasingly being explored and utilized in preclinical research, offering potential advantages in terms of human relevance and ethical considerations. www.gov.plnih.gov These models include organ-on-a-chip systems, in silico models, and organoids. www.gov.plre-place.beresearchgate.net While specific published research detailing the use of this compound within these advanced NAMs was not extensively found in the provided search results, the development and application of these models are rapidly advancing in biomedical research, including for studying complex systems like the nervous system and for drug testing. www.gov.plre-place.beeuropa.eunih.govox.ac.ukpeta.orgnih.govnih.govfrontiersin.orgtechsciresearch.comusc.eduresearchgate.netnih.govvegahub.euresearchgate.net

Organ-on-a-chip technology involves creating microfluidic devices that mimic the structure and function of human organs, allowing for the study of tissue-level responses and interactions. nih.gov In silico models utilize computational approaches and simulations to predict biological outcomes based on available data and established relationships. researchgate.netnih.govvegahub.euresearchgate.netcore.ac.uk Organoids are three-dimensional cell cultures that self-organize to resemble simplified versions of organs, providing a more physiologically relevant model than traditional 2D cell cultures. nih.govox.ac.uknih.govfrontiersin.orgusc.edu The application of this compound within these NAMs could provide valuable insights into its effects on human-relevant biological systems and contribute to reducing reliance on animal testing in the future. nih.govpeta.orgnih.gov

Advanced Analytical Techniques for O 2050 and Its Metabolites

Chromatographic Separations (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating complex mixtures, such as biological extracts containing O-2050 and its metabolites, before detection and analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent methods utilized for this purpose.

HPLC is widely used for the analysis of pharmaceutical compounds and metabolites due to its versatility in handling a broad range of polarities. biocompare.commicrobiologyjournal.orglcms.cz The separation is achieved by differential partitioning of the analytes between a stationary phase and a mobile phase. Various stationary phases (e.g., C18) and mobile phase gradients (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol) can be employed to optimize the separation of this compound and its potentially more polar or less polar metabolites. biocompare.compubcompare.ai HPLC systems are often coupled with detectors such as UV-Vis, Photodiode Array (PDA), or Mass Spectrometry (MS) for the detection and characterization of the separated components. biocompare.compubcompare.aishimadzu.com

GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds. While this compound itself might require derivatization to enhance its volatility for GC analysis, some of its metabolites could be amenable to this technique depending on their chemical structure. microbiologyjournal.orgwuxiapptec.com In GC, the separation occurs based on the differential partitioning of analytes between a stationary phase (the column) and a mobile gas phase (carrier gas, e.g., helium). microbiologyjournal.orgwuxiapptec.com The separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. microbiologyjournal.orgwuxiapptec.com GC-MS is a powerful tool for both qualitative and quantitative analysis and is frequently used in drug metabolism studies and forensic analysis. microbiologyjournal.orgwuxiapptec.comshimadzu.com

Modern integrated systems like the Shimadzu LCMS-2050 and GCMS-QP2050 exemplify the hyphenation of chromatography and mass spectrometry, offering enhanced sensitivity, speed, and the ability to analyze a wide range of compounds with varying polarities. shimadzu.comshim-pol.plshim-pol.plyoutube.comamericanpharmaceuticalreview.comshimadzu.eushimadzu.eushimadzu.czshimadzu.com These systems often feature advanced ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are crucial for ionizing diverse chemical structures. shim-pol.plyoutube.comamericanpharmaceuticalreview.com

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide crucial information about the structure and identity of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. shimadzu.czrochester.eduhuji.ac.ilacs.orgresearchgate.netresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the complete structure of a compound can often be elucidated. shimadzu.czrochester.eduresearchgate.net This is particularly valuable for confirming the structure of synthesized this compound and identifying the structural modifications that occur during its metabolism. Two-dimensional NMR techniques can provide further insights into the connectivity of atoms within the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which can be used for structural elucidation. lcms.czshim-pol.plcreative-proteomics.commdpi.comjeol.comosti.govthermofisher.comnih.gov When coupled with chromatography (LC-MS or GC-MS), MS can identify and quantify individual components in a mixture. microbiologyjournal.orgshimadzu.comwuxiapptec.comshimadzu.comshim-pol.plshim-pol.plyoutube.comamericanpharmaceuticalreview.comshimadzu.eushimadzu.eushimadzu.czshimadzu.comcreative-proteomics.comjeol.comthermofisher.comnih.govmdpi.comnih.gov High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. creative-proteomics.comjeol.comthermofisher.comnih.gov Tandem MS (MS/MS) experiments involve the fragmentation of selected ions, yielding characteristic fragment ions that provide structural details. thermofisher.comnih.govmdpi.com This is particularly useful for identifying metabolites by comparing their fragmentation patterns to that of the parent drug. wuxiapptec.comthermofisher.com

The combination of chromatographic separation and mass spectrometric detection (LC-MS and GC-MS) is a powerful approach for the identification and characterization of metabolites in complex biological samples. microbiologyjournal.orgwuxiapptec.comshim-pol.plcreative-proteomics.comthermofisher.comnih.govnrfhh.com

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are a standard technique for studying the interaction of a compound with its target receptor, in this case, the CB1 receptor for this compound. giffordbioscience.comwikipedia.orgnih.gov These assays utilize a radiolabeled ligand that binds to the receptor, allowing for the measurement of binding affinity and receptor density. giffordbioscience.comwikipedia.orgnih.gov

Competitive radioligand binding assays are used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for the receptor by measuring its ability to displace the binding of a fixed concentration of a radiolabeled ligand. giffordbioscience.comwikipedia.orgnih.gov Saturation binding assays are used to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comwikipedia.orgnih.gov Kinetic assays can provide information about the rates of association and dissociation of the ligand from the receptor. giffordbioscience.comnih.gov

While this compound is known to act as a CB1 receptor antagonist, specific details of radioligand binding assays performed with this compound were not found in the search results. However, the general principles of these assays, involving incubation of the compound with receptor preparations (e.g., membranes from cells expressing the CB1 receptor) and a radiolabeled cannabinoid ligand, followed by separation of bound and free ligand and measurement of radioactivity, would be applicable. giffordbioscience.comwikipedia.org Receptor occupancy studies, which can be performed ex vivo, assess the extent to which a compound occupies its target receptor in a biological system after administration. youtube.com

Quantitative Determination of this compound in Biological Matrices

Quantitative determination of this compound and its metabolites in biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic and metabolism studies. wuxiapptec.comthermofisher.comnih.govmdpi.comthermofisher.com These analyses typically involve sample preparation steps to extract the analytes from the complex biological matrix, followed by a sensitive and specific analytical method. thermofisher.comnih.govmdpi.comthermofisher.comjmaterenvironsci.com

LC-MS/MS is a widely used technique for the quantitative analysis of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and throughput. thermofisher.comnih.govmdpi.comthermofisher.comgiffordbioscience.com The method involves chromatographic separation of the analytes, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comgiffordbioscience.com MRM allows for the selective detection of specific ions corresponding to the target analyte and its characteristic fragmentation products, minimizing interference from the biological matrix. mdpi.comgiffordbioscience.com Isotope-labeled internal standards are often used to improve the accuracy and reproducibility of the quantification. nih.govmdpi.comthermofisher.com

GC-MS can also be used for quantitative analysis, particularly for more volatile compounds or metabolites that can be easily derivatized. microbiologyjournal.orgwuxiapptec.comshimadzu.comnih.gov Similar to LC-MS/MS, quantitative GC-MS often involves using internal standards and selected ion monitoring (SIM) or MRM modes to enhance sensitivity and selectivity. shimadzu.com

Sample preparation techniques for biological matrices can include liquid-liquid extraction, solid-phase extraction, or protein precipitation, aimed at isolating and concentrating the analytes while removing interfering substances. mdpi.comjmaterenvironsci.com Method validation is crucial to ensure the accuracy, precision, sensitivity, and linearity of the quantitative method in the specific biological matrix. microbiologyjournal.org

Theoretical and Mechanistic Studies of O 2050

Molecular Modeling and Docking Studies of O-2050-Receptor Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred binding orientation (pose) of a small molecule ligand, such as this compound, within the active site of a macromolecular target, like the CB1 receptor. openaccessjournals.comwikipedia.org These methods aim to understand the binding affinity and interaction energies between the ligand and the receptor at an atomic level. openaccessjournals.com

The process typically involves generating a 3D structure of the ligand (this compound) and the receptor (CB1). Computational algorithms then explore various possible binding poses of this compound within the receptor's binding pocket, evaluating each pose based on scoring functions that estimate the strength of the interaction. openaccessjournals.comwikipedia.org Favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, contribute to a better predicted binding score. wikipedia.org

For this compound, molecular docking studies would focus on identifying the key amino acid residues within the CB1 receptor binding site that are involved in interactions with the compound. These studies can help to visualize how this compound fits into the binding pocket and the specific contacts it forms, providing a structural basis for its antagonistic activity. While specific detailed findings of this compound docking studies were not extensively available in the consulted literature, such studies are commonly applied to cannabinoid ligands and their receptors to understand binding modes and inform the design of new compounds. uncg.edu

Conceptual data that might arise from such studies could include:

| Predicted Binding Pose | Key Interacting Residues (CB1) | Predicted Binding Score (e.g., kcal/mol) | Types of Interactions |

| Pose 1 | ArgXXX, LeuYYY, TrpZZZ | -8.5 | Hydrogen bonds, Hydrophobic |

| Pose 2 | PheAAA, ValBBB | -7.9 | Hydrophobic, Pi-Pi |

| ... | ... | ... | ... |

These studies can help prioritize potential binding modes for further investigation and provide a starting point for more complex simulations.

Computational Simulations of this compound in Biological Systems

Computational simulations, particularly molecular dynamics (MD) simulations, extend molecular docking by providing a dynamic view of the ligand-receptor complex over time. nih.govacs.orgnih.govf1000research.com While docking provides static snapshots of potential binding poses, MD simulations allow researchers to observe the flexibility of both the ligand and the receptor and how they interact in a more realistic environment, often including solvent molecules and lipid bilayers for membrane proteins like the CB1 receptor. nih.govacs.org

Simulations of this compound interacting with the CB1 receptor in a simulated biological membrane environment could reveal:

The stability of the predicted binding poses over time.

Conformational changes in the receptor induced by this compound binding.

The dynamics of water molecules or ions near the binding site.

The flexibility of this compound within the binding pocket.

These simulations can help validate docking results and provide insights into the dynamic nature of the this compound-CB1 interaction. f1000research.com Although specific MD simulation results for this compound were not found in the search snippets, computational simulations are widely used to study the behavior of ligands and receptors in biological systems. adlittle.comtu-dresden.deresearchgate.net The complexity of these simulations is continuously increasing, allowing for the study of larger systems and longer timescales. nih.govacs.org

Conceptual parameters and outcomes from MD simulations could be:

| Simulation Parameter | Value |

| Simulation Length | 100 ns |

| Force Field | CHARMM36m |

| Solvent Model | TIP3P |

| Temperature | 310 K |

| Pressure | 1 atm |

| Observed Outcomes | |

| Binding Pose Stability | Stable within the pocket |

| Receptor RMSD Fluctuation | Moderate fluctuations |

| Key Contact Persistence | High persistence for ArgXXX, LeuYYY |

| Water Occupancy in Pocket | Low |

Thermodynamics and Kinetics of this compound Binding

Understanding the thermodynamics and kinetics of this compound binding to the CB1 receptor provides crucial information about the affinity and the rates of association and dissociation. acs.orgboisestate.eduacs.org

Thermodynamics describes the equilibrium state of the binding process, quantified by parameters like the dissociation constant (Kd), binding free energy (ΔG), enthalpy change (ΔH), and entropy change (ΔS). acs.orgacs.orgwiley-vch.de A lower Kd or a more negative ΔG indicates higher binding affinity.

Kinetics describes the rates at which the ligand binds to the receptor (association rate constant, kon) and dissociates from the complex (dissociation rate constant, koff). acs.orgboisestate.eduacs.org The ratio of koff to kon is equal to Kd (Kd = koff / kon). boisestate.edu

Computational methods can be used to estimate these thermodynamic and kinetic parameters. boisestate.eduwiley-vch.de For instance, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Potential of Mean Force (PMF) calculations can estimate binding free energies. wiley-vch.de More advanced simulation techniques are being developed to predict kinetic rates. boisestate.edu

While specific experimental or computationally derived thermodynamic and kinetic data for this compound binding to CB1 were not found in the search results, such data would be essential for a complete understanding of its interaction. The fact that this compound acts as an antagonist suggests its binding might stabilize an inactive conformation of the receptor. wikipedia.org

Conceptual binding data could be presented as follows:

| Parameter | Value (Conceptual) | Unit | Method (Conceptual) |

| Dissociation Constant (Kd) | 10 nM | nM | ITC or SPR |

| Binding Free Energy (ΔG) | -10 kcal/mol | kcal/mol | MM/GBSA |

| Association Rate (kon) | 10^6 M^-1s^-1 | M^-1s^-1 | SPR |

| Dissociation Rate (koff) | 0.01 s^-1 | s^-1 | SPR |

Understanding the kinetics, particularly the dissociation rate (koff), can be important as it relates to the residence time of the ligand on the receptor, which can correlate with in vivo efficacy. boisestate.edu

Insights into Ligand-Receptor Conformational Changes Induced by this compound

Ligand binding often induces conformational changes in the receptor protein, which are critical for signal transduction or inhibition. nih.govacs.orgelifesciences.org As a CB1 receptor antagonist, this compound is expected to bind to the receptor and stabilize a conformation that prevents or inhibits the downstream signaling typically triggered by agonists. wikipedia.org

Computational studies, particularly advanced MD simulations and conformational analysis techniques, are valuable tools for investigating these ligand-induced conformational changes. acs.orgelifesciences.org By comparing the conformational ensembles of the free receptor, the receptor bound to an agonist, and the receptor bound to this compound, researchers can identify specific structural rearrangements stabilized by this compound. elifesciences.org

These studies might focus on:

Changes in the relative orientation or dynamics of transmembrane helices.

Alterations in intracellular loops involved in G protein coupling.

Changes in the shape and volume of the ligand-binding pocket.

One search result mentions this compound in the context of ligand conformations and receptor conformational changes, suggesting this area has been explored, likely to understand its antagonistic mechanism. uncg.edu However, detailed findings on the specific conformational changes induced by this compound were not provided in the snippets.

Computational analyses could reveal specific differences in key structural features between the this compound-bound and agonist-bound or unbound states of the CB1 receptor.

Conceptual observations from such studies might include:

| Receptor Feature | Conformation (Unbound) | Conformation (Agonist-Bound) | Conformation (this compound-Bound) |

| Transmembrane Helix 6 | Outward tilted | Inward tilted | Stabilized outward tilted |

| Intracellular Loop 2 | Flexible | Ordered | Disordered |

| Binding Pocket Volume | Intermediate | Reduced | Slightly increased |

These insights into conformational changes are vital for understanding the molecular basis of this compound's antagonism and can guide the design of novel allosteric modulators or antagonists targeting specific receptor conformations.

Degradation Pathways and Metabolic Stability of O 2050 in Vitro/preclinical

In Vitro Enzymatic Degradation of O-2050

While specific enzymatic degradation studies on this compound are not extensively reported in peer-reviewed literature, the metabolism of classical cannabinoids is well-documented and primarily involves oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver. It is highly probable that this compound undergoes similar enzymatic degradation.

The primary route of metabolism for cannabinoids like Δ⁹-tetrahydrocannabinol (THC), a structural relative of this compound's core, is hydroxylation. This process is mainly carried out by CYP2C9, CYP2C19, and CYP3A4. These enzymes introduce hydroxyl groups at various positions on the cannabinoid structure, increasing their water solubility and preparing them for further conjugation reactions. Given that this compound is a sulfonamide side chain analog of Δ⁸-THC, it is anticipated that its cannabinoid core would be a primary target for such enzymatic action.

Furthermore, the sulfonamide group in this compound may also be subject to enzymatic modifications. While sulfonamides are generally metabolically stable, they can undergo N-dealkylation, N-acetylation, or direct glucuronidation. The specific enzymes involved in the metabolism of the sulfonamide moiety of this compound would require dedicated in vitro studies with specific enzyme inhibitors to elucidate.

Table 1: Potential Cytochrome P450 Isozymes Involved in the Metabolism of Cannabinoid Compounds

| Enzyme Family | Key Isozymes | Common Metabolic Reactions |

|---|---|---|

| CYP2C | CYP2C9, CYP2C19 | Hydroxylation of the cannabinoid core |

Non-Enzymatic Degradation Mechanisms of this compound

Non-enzymatic degradation of pharmaceuticals typically involves processes such as hydrolysis, oxidation, and photolysis. The stability of a compound under various pH, temperature, and light conditions is crucial for its development.

For this compound, the ester and ether linkages within its classical cannabinoid structure could be susceptible to hydrolysis under acidic or basic conditions, although these are generally stable. The sulfonamide group is typically resistant to hydrolysis.

Oxidative degradation can occur in the presence of oxygen and is often catalyzed by light or metal ions. The phenolic hydroxyl group on the cannabinoid core of this compound could be a site for oxidation. The potential for photolytic degradation would depend on the molecule's ability to absorb UV or visible light, which could lead to the cleavage of chemical bonds. Specific forced degradation studies under various stress conditions would be necessary to fully characterize the non-enzymatic degradation pathways of this compound.

Identification and Characterization of this compound Metabolites (non-human/in vitro)

Specific metabolites of this compound have not been detailed in publicly accessible preclinical studies. However, based on the metabolism of similar compounds, several potential metabolites can be predicted.

In vitro incubation of this compound with liver microsomes or hepatocytes from preclinical species such as rats or monkeys would likely yield a series of hydroxylated metabolites. These would primarily be formed on the cannabinoid core, particularly at allylic positions, which are common sites of metabolism for classical cannabinoids.

Following primary oxidative metabolism, these hydroxylated metabolites are expected to undergo Phase II conjugation reactions. The most common conjugation pathway for cannabinoids is glucuronidation, where uridine 5'-diphospho-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to hydroxyl groups. This process significantly increases the water solubility of the metabolites, facilitating their elimination.

Table 2: Predicted Metabolites of this compound from In Vitro Systems

| Metabolite Type | Predicted Metabolic Pathway | Potential Functional Consequence |

|---|---|---|

| Hydroxylated Metabolites | CYP450-mediated oxidation on the cannabinoid core | Altered receptor affinity and activity |

| Glucuronide Conjugates | UGT-mediated conjugation of hydroxylated metabolites | Increased water solubility for excretion |

Impact of Degradation on this compound's Pharmacological Activity

The pharmacological activity of this compound's metabolites is currently unknown. The metabolism of cannabinoids can lead to various outcomes regarding their biological activity. For instance, the primary metabolite of THC, 11-hydroxy-THC, is also psychoactive.

If this compound undergoes hydroxylation on its cannabinoid core, the resulting metabolites could potentially retain affinity for the CB1 receptor. Whether these metabolites would act as antagonists, agonists, or have no activity would depend on the specific position of the hydroxylation and how it affects the molecule's interaction with the receptor's binding pocket.

Metabolism of the sulfonamide side chain could also significantly alter the pharmacological profile. This moiety is crucial for its antagonist activity, and any modification could potentially reduce or abolish its ability to block the CB1 receptor. It is also conceivable, though less likely, that a metabolite could exhibit a different pharmacological profile, for example, acting as a partial agonist. Determining the precise impact of degradation on this compound's activity would require the synthesis and pharmacological testing of its primary metabolites.

Future Directions and Emerging Research Avenues for O 2050

Development of Next-Generation Cannabinoid Probes based on O-2050 Scaffold

The this compound scaffold, characterized by its sulfonamide and acetylenic side chain structure, presents a promising template for the design and synthesis of novel cannabinoid probes. researchgate.netnews-medical.net Given its classification as a neutral CB1 antagonist in some contexts, modifications to the this compound structure could yield probes with tailored activity profiles, including selective antagonism, inverse agonism, or even biased agonism at CB1 or other cannabinoid receptors. wikipedia.orgtocris.comresearchgate.net The development of such probes is crucial for dissecting the intricate signaling pathways mediated by cannabinoid receptors and their potential therapeutic implications. Research in this area would involve medicinal chemistry efforts to synthesize this compound analogs, followed by rigorous in vitro and in vivo pharmacological characterization to assess their affinity, efficacy, and selectivity for cannabinoid receptors and other potential off-targets.

Exploration of this compound in Novel Receptor Heteromers (beyond CB1-beta2-adrenoceptor)

While interactions between CB1 receptors and beta2-adrenoceptors have been investigated, including studies where this compound was used to probe these interactions, the potential for this compound to be involved in or used to study other receptor heteromers represents a significant future research avenue. nih.govresearchgate.net G protein-coupled receptors (GPCRs), including cannabinoid receptors and adrenoceptors, are known to form homo- and heterodimers or even higher-order oligomers, which can exhibit unique signaling properties distinct from the individual protomers. nih.govjneurosci.org

Research could focus on identifying novel receptor partners that form heteromers with CB1 receptors and investigating how this compound interacts with these complexes. Techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET), which have been used to study CB1 heteromers, could be employed to detect and characterize novel this compound-sensitive receptor complexes. nih.govresearchgate.net Furthermore, functional studies would be necessary to understand the pharmacological consequences of this compound binding to these novel heteromers, including effects on downstream signaling pathways like ERK phosphorylation or cAMP levels. researchgate.netnih.govresearchgate.net The identification and characterization of such heteromers could reveal new targets for therapeutic intervention and provide a deeper understanding of the complex interplay between different receptor systems.

Studies have already explored the interaction of CB1 receptors with other receptors, such as orexin (B13118510) OX1 receptors, where this compound was used to investigate receptor internalization. nih.gov This highlights the utility of this compound as a tool to probe interactions within novel receptor complexes.

Advanced Imaging Techniques for this compound Distribution and Receptor Engagement (preclinical)

Advanced preclinical imaging techniques offer powerful tools to visualize the distribution of this compound within living organisms and quantify its engagement with target receptors in a non-invasive manner. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are molecular imaging modalities that utilize radiolabeled compounds to provide three-dimensional, functional information on biological processes. researchgate.netamsterdamumc.orgfrontiersin.org

Future research could involve the development of radiolabeled this compound or its derivatives for use in PET or SPECT imaging. This would require the synthesis of this compound labeled with a suitable radioisotope, such as Carbon-11 or Fluorine-18 for PET, or Technetium-99m for SPECT. researchgate.netfrontiersin.orgthno.org Preclinical imaging studies in animal models could then be conducted to assess the biodistribution of the radiolabeled compound, its brain penetrance (if applicable), and its specific binding to CB1 receptors or novel receptor heteromers identified in section 9.2. researchgate.netamsterdamumc.orgfrontiersin.org

These imaging studies could provide crucial data on the pharmacokinetics and pharmacodynamics of this compound and its analogs in vivo, helping to determine optimal dosing strategies for preclinical studies and providing insights into the relationship between receptor occupancy and pharmacological effects. researchgate.netfrontiersin.org Advanced techniques like dynamic PET acquisitions could allow for the quantification of receptor binding kinetics and the determination of receptor availability under different physiological or pathological conditions. researchgate.netfrontiersin.org

Integration of this compound Research with Systems Biology Approaches

Integrating research on this compound with systems biology approaches can provide a holistic understanding of its effects within the complex network of biological interactions. Systems biology aims to model and analyze biological systems as a whole, rather than focusing on individual components in isolation. wikipedia.orgfrontiersin.org

Future research could involve using this compound as a tool within systems biology frameworks to explore how modulating CB1 receptor activity impacts broader cellular and physiological networks. This could involve combining pharmacological studies with this compound with high-throughput techniques such as transcriptomics, proteomics, and metabolomics to identify the downstream molecular changes induced by this compound treatment. wikipedia.org

Computational modeling and bioinformatics tools could then be used to integrate these diverse datasets, building network models that illustrate the complex interactions and pathways influenced by this compound. wikipedia.org This approach could help to identify novel pathways or biological processes regulated by CB1 receptors, uncover potential off-target effects of this compound, and predict its effects in different cell types or physiological states. wikipedia.org

Furthermore, systems biology could be used to investigate the role of this compound and the endocannabinoid system in complex phenotypes or diseases by integrating data from genetic studies, environmental factors, and pharmacological interventions. wikipedia.orgnih.gov This integrated approach holds the potential to reveal novel insights into the physiological functions of the endocannabinoid system and the therapeutic potential of targeting CB1 receptors with compounds like this compound.

Q & A

Q. How to ensure reproducibility in this compound studies given its model-dependent effects?

- Answer :

- Transparency : Disclose all experimental conditions (e.g., cell passage number, buffer composition).

- Data Sharing : Publish raw data (e.g., twitch response changes in vas deferens) in supplementary materials.

- Replication : Validate findings across multiple labs using standardized protocols (e.g., IUPHAR guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.